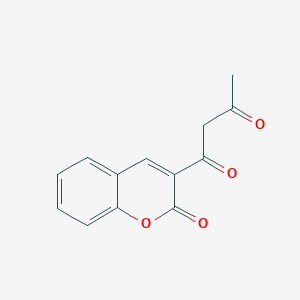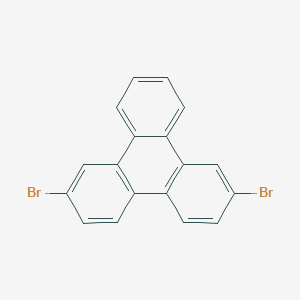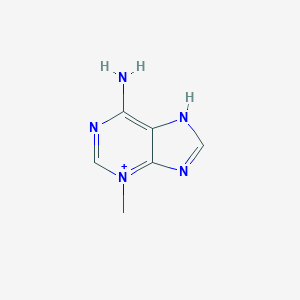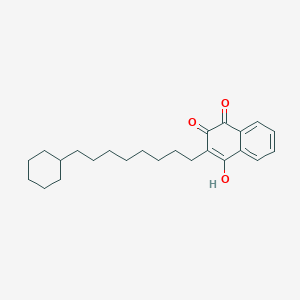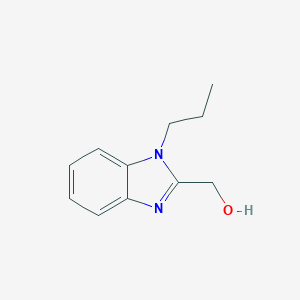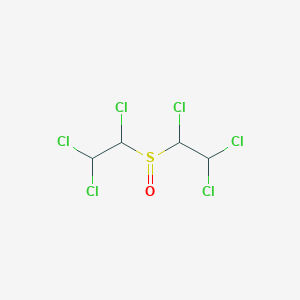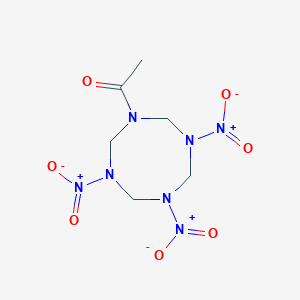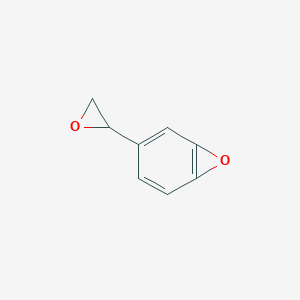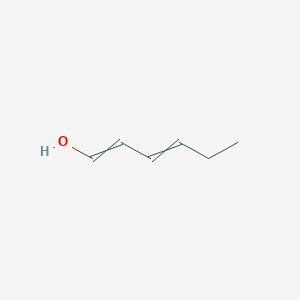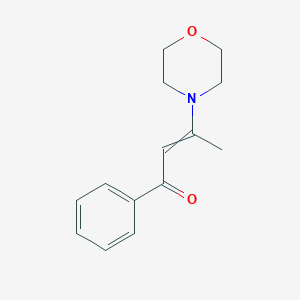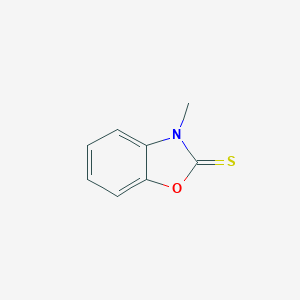
Dibromo(1,5-cyclooctadiene)platinum(II)
Descripción general
Descripción
Dibromo(1,5-cyclooctadiene)platinum(II) is a chemical compound with the empirical formula C8H12Br2Pt . It is a light green powder and is often used as a catalyst and in the synthesis of a series of new platinum organometallic complexes .
Molecular Structure Analysis
The molecular weight of Dibromo(1,5-cyclooctadiene)platinum(II) is 463.07 g/mol . The molecular formula is C8H12Br2Pt . The InChI code is1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; . Physical And Chemical Properties Analysis
Dibromo(1,5-cyclooctadiene)platinum(II) is a light green powder . It has a molecular weight of 463.07 g/mol and a molecular formula of C8H12Br2Pt . It does not have any hydrogen bond donor count, hydrogen bond acceptor count, or rotatable bond count . Its exact mass is 462.89332 g/mol and its monoisotopic mass is 460.89537 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 75.4 .Aplicaciones Científicas De Investigación
Carbene Insertion Products : The reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate forms products of carbene insertion into Pt-Cl bonds. A crystal structure analysis of a bis-insertion product was conducted (Ferguson et al., 1992).
One-Pot Synthesis : A novel one-pot synthesis method for dimethyl(1,5-cyclooctadiene)platinum(II) was developed, demonstrating the flexibility of this compound in synthetic chemistry (Wen & Bönnemann, 2005).
Cationic Complexes Synthesis : The synthesis and characterization of cationic complexes using bis(1,5-cyclooctadiene)platinum with various ligands were explored (Crascall et al., 1990).
Organometallic Complex Synthesis : Cyclooctadienemethylplatinum complexes were synthesized and characterized, showing the versatility of platinum(II) complexes in organometallic chemistry (Klein et al., 1999).
Alkyl Transfer in Heterodinuclear Complexes : Demonstrated methyl transfer between platinum and tungsten in methyl(1,5-cyclooctadiene)platinum-tricarbonyl(cyclopentadienyl) tungsten (Komiya & Endo, 1988).
Catalysis in Oxidation Reactions : A novel Dawson polyoxotungstate-based organometallic platinum(II) complex showed effective catalytic activity for oxidation of cyclohexanol (Nomiya et al., 2003).
ESR Study of Platinum(I) Diolefin Complexes : Electron capture centres identified as platinum(I) diolefin radical anions were studied, highlighting the electronic structure of these complexes (Buttafava et al., 1995).
Bis(halomethyl) Platinum(II) Complexes Synthesis : Reaction with diazomethane produced air-stable bis(halomethyl) complexes, indicating the reactivity of this compound (McCrindle et al., 1985).
Safety And Hazards
Dibromo(1,5-cyclooctadiene)platinum(II) is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, and wearing protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;dibromoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCCHAOKSABAA-PHFPKPIQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pt]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.Br[Pt]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420647 | |
| Record name | Dibromo(1,5-cyclooctadiene)platinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromo(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12145-48-1 | |
| Record name | Dibromo[(1,2,5,6-η)-1,5-cyclooctadiene]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12145-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromo(1,5-cyclooctadiene)platinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromo(1,5-cyclooctadiene)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



